N-(p-Aminophenethyl)spiperone

描述

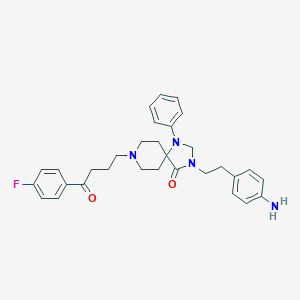

Structure

3D Structure

属性

IUPAC Name |

3-[2-(4-aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35FN4O2/c32-26-12-10-25(11-13-26)29(37)7-4-19-34-21-17-31(18-22-34)30(38)35(20-16-24-8-14-27(33)15-9-24)23-36(31)28-5-2-1-3-6-28/h1-3,5-6,8-15H,4,7,16-23,33H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOJSVPHSJPGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N)CCCC(=O)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239663 |

Source

|

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93801-18-4 |

Source

|

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093801184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(p-Aminophenethyl)spiperone synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-(p-Aminophenethyl)spiperone (NAPS)

Abstract

This compound (NAPS), a key derivative of the potent antipsychotic agent spiperone, is a high-affinity and selective antagonist for the D2 dopamine receptor.[1] Its unique chemical structure, featuring a primary aromatic amine, makes it an invaluable tool in neuroscience research, particularly for the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging, fluorescent probes for receptor visualization, and affinity chromatography resins for D2 receptor purification.[2][3] This guide provides a comprehensive overview of a field-proven, efficient synthetic route to NAPS, detailed protocols for its rigorous characterization, and the scientific rationale underpinning these methodologies. The focus is on a modern, improved synthesis that overcomes the yield and purification challenges associated with earlier methods.[1]

The Strategic Synthesis of this compound (NAPS)

The synthesis of NAPS is centered on the N-alkylation of the spiperone core.[4][5] While initial synthetic approaches involved the alkylation of spiperone with 4-nitrophenethyl bromide followed by a reduction step, this pathway is often hampered by low yields and significant purification difficulties.[1] A more robust and scalable strategy employs a protected aminophenethyl reagent, which ensures a cleaner reaction and simplifies the isolation of the final product. This guide details the superior method utilizing a tert-butyloxycarbonyl (Boc) protecting group.[1]

Rationale for the Boc-Protected Synthetic Route

The primary amine on the desired phenethyl side chain is a potent nucleophile, as is the target secondary amine on the spiperone molecule. Attempting a direct alkylation without protection would lead to a complex mixture of side products, including polymerization and undesired alkylation at the aniline nitrogen. The Boc group serves two critical functions:

-

Deactivation: It temporarily converts the reactive primary amine into a non-nucleophilic carbamate, preventing it from participating in side reactions.

-

Facilitated Deprotection: The Boc group is exceptionally labile under acidic conditions, allowing for its clean removal in the final step with trifluoroacetic acid (TFA) without compromising the integrity of the NAPS molecule.

This strategic use of a protecting group is a cornerstone of modern organic synthesis, enabling high-yield access to complex molecules.

Synthetic Workflow Diagram

Caption: Improved two-step synthesis of NAPS.

Detailed Experimental Protocol

Step 1: Synthesis of 3-[2-(4-(N-tert-butyloxycarbonyl)aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Boc-Protected NAPS)

-

Rationale: This is a nucleophilic substitution reaction. Spiperone's secondary amine acts as the nucleophile, attacking the electrophilic carbon of the 4-(N-Boc)aminophenethyl bromide. Potassium carbonate (K2CO3) is a mild base used to deprotonate the spiperone amine, enhancing its nucleophilicity. Tetrabutylammonium bromide (TBAB) is a phase-transfer catalyst that facilitates the reaction between the organic-soluble reactants and the solid base.[2]

-

Procedure:

-

To a solution of spiperone (1.0 eq) in toluene, add potassium carbonate (K2CO3, 3.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and 4-(N-tert-butyloxycarbonyl)aminophenethyl bromide (1.2 eq).[2]

-

Heat the reaction mixture to 90°C and stir vigorously for 48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the Boc-protected NAPS intermediate as a solid.

-

Step 2: Synthesis of this compound (NAPS)

-

Rationale: This step involves the acid-catalyzed cleavage of the Boc protecting group. Trifluoroacetic acid (TFA) is a strong acid that readily protonates the carbamate, leading to its collapse and the release of the free amine, carbon dioxide, and tert-butanol.[2] Dichloromethane (DCM) is an excellent solvent for this transformation.

-

Procedure:

-

Dissolve the Boc-protected NAPS intermediate (1.0 eq) in a 1:4 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).[2]

-

Stir the solution at room temperature overnight (approximately 12-16 hours).

-

Monitor the deprotection by TLC or HPLC until the starting material is fully consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by recrystallization or a final column chromatography step to yield NAPS as a pure solid. This improved procedure can achieve yields of approximately 56%.[1]

-

Comprehensive Characterization of NAPS

Confirming the identity and purity of the synthesized NAPS is paramount for its use in any research or development application. A multi-technique approach is required for a self-validating system of characterization.

Characterization Workflow

Caption: Workflow for the analytical characterization of NAPS.

Analytical Methodologies and Expected Results

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

-

Protocol (General):

-

Dissolve 5-10 mg of purified NAPS in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Expected Results: The spectra should be complex, but key signals will confirm the structure. This includes distinct aromatic signals for the three different phenyl rings (fluorophenyl, spiperone's phenyl, and the aminophenethyl ring) and a series of aliphatic signals corresponding to the ethyl bridge and the spiro-piperidine core. The integration of proton signals should match the number of protons in the proposed structure.

2. Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the molecular formula.

-

Protocol (General - Electrospray Ionization, ESI):

-

Dissolve a small sample of NAPS in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an ESI-MS instrument.

-

Acquire the spectrum in positive ion mode.

-

-

Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺. Given the molecular formula C₃₁H₃₅FN₄O₂, the expected monoisotopic mass is 514.2744. The HRMS result should be within a narrow tolerance (e.g., ± 5 ppm) of this value.[6][7]

3. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. It is the gold standard for determining the purity of small molecules.

-

Protocol (General - Reversed-Phase):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% TFA or formic acid to ensure sharp peaks.

-

Detection: UV detector set to a wavelength where NAPS absorbs strongly (e.g., ~254 nm).

-

Analysis: Inject a solution of NAPS and analyze the resulting chromatogram.

-

-

Expected Results: A highly pure sample (>98%) will show a single major peak with a consistent retention time. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Summary of Characterization Data

| Parameter | Expected Result | Rationale |

| Molecular Formula | C₃₁H₃₅FN₄O₂ | Based on reactants and synthetic pathway. |

| Molecular Weight | 514.63 g/mol | Sum of atomic weights for the molecular formula.[6] |

| ¹H NMR | Complex aromatic & aliphatic signals | Confirms the complete carbon-hydrogen framework. |

| ¹³C NMR | ~25-30 distinct carbon signals | Confirms the unique carbon environments in the molecule. |

| HRMS (ESI+) | [M+H]⁺ ≈ 515.2822 m/z | Confirms molecular formula and identity. |

| HPLC Purity | > 98% (by area) | Validates the effectiveness of the purification protocol. |

Conclusion

The synthetic and analytical protocols detailed in this guide provide a reliable and validated pathway for the production and characterization of high-purity this compound. The adoption of a Boc-protection strategy significantly improves the efficiency and scalability of the synthesis compared to older methods.[1] Rigorous characterization using a combination of NMR, MS, and HPLC is essential to ensure the structural integrity and purity of the final compound, a prerequisite for its successful application in advanced neuroscience and drug development research. This self-validating system of synthesis and analysis ensures that researchers can have high confidence in the quality of the NAPS they produce.

References

-

Jin, C., et al. (n.d.). Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist. RTI International. Available from: [Link]

-

Mewes, A., et al. (n.d.). Synthesis of precursor N‐(p‐aminophenethyl)spiperone (NAPS) (11). ResearchGate. Available from: [Link]

-

Mach, R. H., et al. (1992). Effect of N-alkylation on the Affinities of Analogues of Spiperone for Dopamine D2 and Serotonin 5-HT2 Receptors. Journal of Medicinal Chemistry, 35(3), 423-430. Available from: [Link]

-

NIMH Chemical Synthesis and Drug Supply Program. (2021). Compound Information Page: p-Aminophenethylspiperone. Available from: [Link]

-

Pharmaffiliates. (n.d.). This compound. Available from: [Link]

-

Wolf, D. A., et al. (1991). N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. The Journal of Pharmacology and Experimental Therapeutics, 257(2), 608-615. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Spiperone. PubChem. Available from: [Link]

-

Faravelli, L., et al. (2012). Dual Control of Dopamine Synthesis and Release by Presynaptic and Postsynaptic Dopamine D2 Receptors. The Journal of Neuroscience, 32(26), 9023-9034. Available from: [Link]

-

Kilbourn, M. R., et al. (1986). Syntheses and D2 receptor affinities of derivatives of spiperone containing aliphatic halogens. Journal of Medicinal Chemistry, 29(8), 1547-1552. Available from: [Link]

Sources

- 1. Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist | RTI [rti.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and processing of D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses and D2 receptor affinities of derivatives of spiperone containing aliphatic halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to N-(p-aminophenethyl)spiperone (NAPS): Affinity and Selectivity for the Dopamine D2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(p-aminophenethyl)spiperone (NAPS) is a potent and highly selective antagonist for the dopamine D2 receptor, derived from the well-characterized butyrophenone, spiperone. Its picomolar affinity and significant selectivity over other monoamine receptors have established it as an invaluable chemical tool in neuroscience and pharmacology. This guide provides an in-depth analysis of the D2 receptor binding affinity and selectivity profile of NAPS. It details the rigorous experimental methodologies required for its characterization, including radioligand binding assays and functional assessments. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a comprehensive resource for professionals engaged in dopamine receptor research and the development of novel therapeutics targeting the central nervous system.

Introduction: The Significance of the Dopamine D2 Receptor and NAPS

The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) of the D2-like family, which also includes the D3 and D4 subtypes.[1] D2Rs are prominently expressed in the central nervous system (CNS), particularly in the striatum, and are critical regulators of numerous physiological processes, including motor control, motivation, cognition, and hormonal secretion.[2][3] Dysregulation of D2R signaling is a cornerstone of the pathophysiology of several neuropsychiatric disorders, such as schizophrenia, Parkinson's disease, and addiction.[2][4] Consequently, the D2R is a primary target for a wide range of antipsychotic and anti-Parkinsonian drugs.[2][5]

D2Rs are coupled to the Gαi/o subtype of G proteins.[3][6] Upon activation by dopamine, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This signaling cascade, along with other downstream effects mediated by Gβγ subunits, modulates neuronal excitability and neurotransmitter release.[2][7]

Given its therapeutic importance, the development of ligands with high affinity and selectivity for the D2R is paramount. This compound (NAPS) emerged as a superior chemical probe from the structural modification of spiperone.[8] Spiperone itself is a potent antagonist at D2, serotonin 5-HT1A, and 5-HT2A receptors.[9] The addition of the N-phenethyl group in NAPS enhances both D2 affinity and selectivity, making it a more precise tool for isolating D2R function both in vitro and in vivo.[8]

Physicochemical Properties of this compound (NAPS)

NAPS is an analog of spiperone, characterized by the addition of a p-aminophenethyl group at the spirodecanone nitrogen. This modification is crucial for its enhanced D2 receptor binding characteristics.

-

Chemical Name: 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-(4-aminophenyl)ethyl-1,3,8-triazaspiro[4.5]decan-4-one

-

Molecular Formula: C29H37FN4O2

-

Key Structural Features: The core structure includes a fluorophenyl-butan-one chain, a triazaspiro[4.5]decan-4-one moiety, and the defining N-(p-aminophenethyl) group. The primary amine on the phenyl ring provides a site for further chemical modifications, such as radioiodination or attachment of fluorescent probes.[10]

Improved and efficient methods for the synthesis of NAPS have been developed to overcome challenges of poor yields and purification difficulties in earlier procedures, ensuring its availability for research.[11]

Binding Affinity and Selectivity Profile of NAPS

The utility of NAPS as a research tool is defined by its exceptional affinity for the D2 receptor and its ability to discriminate between D2Rs and other receptor subtypes.

High-Affinity Binding to the Dopamine D2 Receptor

In vitro radioligand binding assays have consistently demonstrated that NAPS binds to the dopamine D2 receptor with very high affinity. Studies using rat striatal membranes report inhibition constant (Ki) values in the picomolar range, typically between 35-280 pM.[8] This potent binding affinity is a key attribute that allows it to effectively compete with and displace endogenous dopamine and other ligands.

Receptor Selectivity Profile

A critical feature of a pharmacological tool is its selectivity. NAPS exhibits a remarkable selectivity for D2 receptors over other dopamine receptor subtypes and serotonin receptors.

| Receptor Subtype | NAPS Affinity (Ki) | D2 vs. Other Selectivity (Fold) | Reference |

| Dopamine D2 | ~35-280 pM | - | [8] |

| Dopamine D1 | Lower Affinity | ~540-9000-fold | [8] |

| Serotonin 5-HT2 | Moderate Affinity | High | [8] |

| Serotonin 5-HT1A | Low Affinity | High | [9] |

| α1-Adrenergic | Moderate Affinity | High | [8] |

| α2-Adrenergic | Low Affinity | High | [8] |

Table 1: Selectivity profile of NAPS for various neurotransmitter receptors.

The N-phenethyl substitution in NAPS significantly enhances its D2 versus 5-HT2 selectivity compared to the parent compound, spiperone.[8] This high degree of selectivity is crucial for experiments aiming to specifically probe D2 receptor function without the confounding effects of interacting with other signaling systems.

Mechanism of Action: D2 Receptor Antagonism

NAPS functions as a competitive antagonist at the dopamine D2 receptor. This means it binds to the same site as dopamine but does not activate the receptor. Instead, it blocks dopamine from binding and initiating downstream signaling. In vivo studies have confirmed its potent antidopaminergic activity. NAPS effectively blocks the behavioral effects of dopamine agonists like apomorphine.[8] Furthermore, both in vitro and ex vivo studies show that NAPS reduces the apparent number of available D2 binding sites (Bmax) with little change in ligand affinity, which is characteristic of its potent antagonist action.[8]

Experimental Methodologies for Characterization

The precise characterization of NAPS's binding properties relies on robust and well-validated experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) and density (Bmax) of receptors. A competition binding assay is used to determine the Ki of an unlabeled ligand (like NAPS) by measuring its ability to displace a radiolabeled ligand of known affinity.

Principle: The assay measures the competition between a fixed concentration of a high-affinity radioligand (e.g., [3H]spiperone) and varying concentrations of an unlabeled competitor compound (NAPS) for binding to the D2 receptor in a tissue or cell membrane preparation.

Detailed Step-by-Step Protocol:

-

Membrane Preparation:

-

Rationale: To isolate the receptors, which are embedded in cell membranes, from other cellular components.

-

Procedure:

-

Dissect brain tissue rich in D2 receptors (e.g., rat striatum) or harvest cultured cells expressing D2Rs.

-

Homogenize the tissue/cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) often containing protease inhibitors to prevent receptor degradation.[12]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.[12]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[12]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[12]

-

-

-

Competition Binding Assay:

-

Rationale: To determine the concentration of NAPS required to inhibit 50% of the specific binding of the radioligand (IC50).

-

Procedure:

-

In a 96-well plate, add the following to each well in a final volume of ~250 µL: membrane preparation (a fixed amount of protein), a fixed concentration of radioligand (e.g., [3H]spiperone, typically at a concentration near its Kd), and increasing concentrations of NAPS.[12]

-

Include control wells for:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a standard D2 antagonist (e.g., unlabeled haloperidol) to saturate all specific binding sites.

-

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

-

-

-

Separation of Bound and Free Ligand:

-

Rationale: To separate the radioligand that is bound to the receptors from the unbound radioligand in the solution.

-

Procedure: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. The filters trap the membranes with bound radioligand.[12] Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Rationale: To measure the amount of radioactivity trapped on the filters.

-

Procedure: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[12]

-

-

Data Analysis and Ki Calculation:

-

Rationale: To convert the raw data (counts per minute) into a measure of binding affinity (Ki).

-

Procedure:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of NAPS. This will generate a sigmoidal dose-response curve.

-

Use non-linear regression to fit the curve and determine the IC50 value (the concentration of NAPS that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[13][14] Ki = IC50 / (1 + [L]/Kd) Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor. The Cheng-Prusoff equation provides a more absolute measure of affinity (Ki) that is independent of the assay conditions, unlike the IC50 value.[13][15]

-

-

-

Workflow Visualization:

In Vitro Functional Assays

Functional assays measure the physiological response to receptor binding, confirming whether a ligand is an agonist, antagonist, or inverse agonist. For the Gαi/o-coupled D2R, a common functional assay measures the inhibition of cAMP production.

Principle: D2R activation inhibits adenylyl cyclase, reducing cAMP levels. An antagonist like NAPS will block the ability of a D2 agonist (like dopamine or quinpirole) to cause this reduction.

Detailed Step-by-Step Protocol:

-

Cell Culture: Use a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).

-

Assay Setup:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with NAPS at various concentrations.

-

Stimulate the cells with a fixed concentration of a D2 agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase activator like forskolin (to generate a measurable baseline of cAMP).

-

-

Cell Lysis and cAMP Measurement:

-

After incubation, lyse the cells to release the intracellular contents.

-

Quantify the amount of cAMP in the lysate using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP levels against the concentration of NAPS.

-

The data will show that NAPS dose-dependently reverses the agonist-induced inhibition of cAMP production, confirming its antagonist activity.

-

Signaling Pathway Visualization:

Conclusion and Future Directions

This compound (NAPS) is a cornerstone tool for dopamine D2 receptor research. Its defining characteristics—picomolar affinity and high selectivity—allow for precise investigation of D2R pharmacology, physiology, and involvement in disease. The methodologies detailed in this guide provide a framework for the rigorous characterization of NAPS and other novel ligands.

Future research can leverage the unique properties of NAPS. Its primary amine handle facilitates the synthesis of derivatives, including irreversible photoaffinity labels, fluorescent probes for cellular imaging, and radiotracers for in vivo imaging techniques like Positron Emission Tomography (PET).[10] These advanced applications will continue to illuminate the complex roles of the D2 receptor in brain function and provide a solid foundation for the development of more effective and safer therapeutics for neuropsychiatric disorders.

References

-

Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist. RTI International. [Link]

-

Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. [Link]

-

Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C. Journal of Neuroscience. [Link]

-

Most central nervous system D2 dopamine receptors are coupled to their effectors by Go. PNAS. [Link]

-

Dopamine receptor D2. Wikipedia. [Link]

-

Dopamine receptor. Wikipedia. [Link]

-

Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe. PubMed. [Link]

-

Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

-

Prolonged D2 Antidopaminergic Activity of Alkylating and Nonalkylating Derivatives of Spiperone in Rat Brain. PubMed. [Link]

-

Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. PubMed. [Link]

-

Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature Communications. [Link]

-

Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia. PubMed Central. [Link]

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 4. Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 7. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prolonged D2 antidopaminergic activity of alkylating and nonalkylating derivatives of spiperone in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist | RTI [rti.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 15. youtube.com [youtube.com]

The Molecular Siege: An In-Depth Technical Guide to the Mechanism of Action of N-(p-Aminophenethyl)spiperone (NAPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(p-Aminophenethyl)spiperone (NAPS) is a potent and selective derivative of the butyrophenone antipsychotic, spiperone. This technical guide provides a comprehensive analysis of the mechanism of action of NAPS, elucidating its molecular interactions and the subsequent cellular signaling cascades. With a primary focus on its high-affinity antagonism of the dopamine D2 receptor, this document delves into the downstream consequences of this interaction, including the modulation of adenylyl cyclase activity. Furthermore, this guide explores the compound's engagement with the serotonin 5-HT2A receptor, offering insights into its broader pharmacological profile. Detailed experimental protocols for the characterization of NAPS, including radioligand binding and functional assays, are provided to enable researchers to rigorously evaluate its properties. This guide is intended to serve as a critical resource for scientists engaged in neuroscience research and the development of novel therapeutics targeting dopaminergic and serotonergic systems.

Introduction: The Genesis and Significance of NAPS

This compound, a chemical analogue of spiperone, was synthesized to create a high-affinity, selective antagonist for the dopamine D2 receptor[1]. The addition of a p-aminophenethyl group to the spiperone scaffold provides a site for radioiodination, making it a valuable tool for in vitro and in vivo receptor binding studies[1]. Its high affinity and selectivity for the D2 receptor have established NAPS as a critical pharmacological tool for dissecting the role of this receptor in physiological and pathological processes. Understanding the precise mechanism of action of NAPS is paramount for its application in research and for providing a framework for the design of novel therapeutic agents with improved efficacy and side-effect profiles.

The Primary Engagement: High-Affinity Antagonism of the Dopamine D2 Receptor

The principal mechanism of action of NAPS is its potent and selective antagonism of the dopamine D2 receptor. This interaction is characterized by a high binding affinity, placing NAPS among the most potent D2 receptor antagonists.

Receptor Binding Profile

NAPS exhibits a very high affinity for the dopamine D2 receptor, with Ki values typically in the picomolar to low nanomolar range. This high affinity is a key determinant of its potent in vivo activity. In addition to its primary target, NAPS also displays moderate affinity for the serotonin 5-HT2A receptor and lower affinity for α1-adrenergic receptors. Its selectivity for D2 over D1 receptors is a notable characteristic.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Dopamine D2 | ~35-280 pM | [2] |

| Serotonin 5-HT2A | Moderate Affinity | [2] |

| Dopamine D1 | Low Affinity | [2] |

| α1-Adrenergic | Moderate Affinity | [2] |

| α2-Adrenergic | Low Affinity | [2] |

Downstream Signaling Cascade: The Gαi/o Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist, the D2 receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

As a potent antagonist, NAPS binds to the D2 receptor but does not induce the conformational change necessary for G protein activation. Instead, it competitively blocks the binding of dopamine and other agonists, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. This blockade of D2 receptor signaling is the cornerstone of its pharmacological effects.

The Serotonergic Dimension: Interaction with the 5-HT2A Receptor

While the primary mechanism of NAPS is D2 receptor antagonism, its interaction with the serotonin 5-HT2A receptor contributes to its overall pharmacological profile. Spiperone, the parent compound of NAPS, is a known antagonist at 5-HT2A receptors, and it is highly probable that NAPS shares this property.

Functional Consequences of 5-HT2A Receptor Engagement

The 5-HT2A receptor is a GPCR that couples to the Gαq/11 family of G proteins. Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively.

As a putative antagonist at the 5-HT2A receptor, NAPS would block the binding of serotonin and other agonists, thereby preventing the activation of the PLC pathway. This action could contribute to the therapeutic effects and side-effect profile of the compound.

Beyond G-protein Coupling: The Potential for Biased Signaling

Modern pharmacology recognizes that GPCRs can signal through pathways independent of G-proteins, most notably via β-arrestin recruitment. "Biased agonists" are ligands that preferentially activate one pathway over another. While NAPS is an antagonist at G-protein mediated signaling, it is crucial to investigate its potential to modulate β-arrestin recruitment to the D2 and 5-HT2A receptors. Such "biased antagonism" could have significant implications for its therapeutic profile. To date, there is no direct evidence of NAPS exhibiting biased antagonism; however, this remains an important area for future investigation.

In Vivo Pharmacology and Pharmacokinetics

NAPS exhibits prolonged in vivo anti-dopaminergic activity. This sustained action is likely due to its high affinity for the D2 receptor and favorable pharmacokinetic properties that allow for significant brain penetration and retention. While detailed pharmacokinetic parameters such as half-life and oral bioavailability are not extensively documented in publicly available literature, in vivo studies with radiolabeled NAPS and related spiperone derivatives demonstrate its utility for in vivo receptor occupancy studies, including Positron Emission Tomography (PET).

Experimental Protocols for the Characterization of NAPS

To facilitate further research, this section provides detailed, step-by-step methodologies for the in vitro characterization of NAPS.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of NAPS for the dopamine D2 receptor using a radiolabeled ligand such as [³H]-Spiperone.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cells expressing the human D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

Increasing concentrations of NAPS (or vehicle for total binding).

-

A fixed concentration of a non-selective ligand (e.g., haloperidol) for determination of non-specific binding.

-

A fixed concentration of [³H]-Spiperone.

-

The membrane preparation.

-

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of NAPS.

-

Determine the IC50 value (the concentration of NAPS that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for D2 Receptor Antagonism

This protocol measures the ability of NAPS to block agonist-induced inhibition of cAMP production in cells expressing the D2 receptor.

Methodology:

-

Cell Culture:

-

Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) in appropriate media.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with increasing concentrations of NAPS for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of a dopamine agonist (e.g., quinpirole) and a phosphodiesterase inhibitor (e.g., IBMX) to all wells (except the basal control).

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells.

-

Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP levels as a function of the log concentration of NAPS.

-

Determine the IC50 value for the reversal of agonist-induced inhibition of cAMP production.

-

This IC50 value represents the potency of NAPS as a D2 receptor antagonist in a functional setting.

-

Conclusion: NAPS as a Foundational Tool in Neuropharmacology

This compound stands as a testament to the power of medicinal chemistry in crafting precise molecular probes. Its primary mechanism of action, high-affinity antagonism of the dopamine D2 receptor, coupled with its interaction with the serotonin 5-HT2A receptor, provides a complex and valuable pharmacological profile. This in-depth guide has elucidated the molecular underpinnings of NAPS's action, from receptor binding to the modulation of intracellular signaling pathways. The provided experimental protocols offer a robust framework for the continued investigation of this and other novel compounds. As our understanding of the intricate signaling networks of the brain evolves, the precise and potent nature of NAPS will undoubtedly continue to make it an indispensable tool for researchers and drug developers alike, paving the way for the next generation of therapies for neuropsychiatric disorders.

References

-

Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist. RTI International. [Link]

-

Synthesis of precursor N‐(p‐aminophenethyl)spiperone (NAPS) (11). ResearchGate. [Link]

-

Prolonged D2 Antidopaminergic Activity of Alkylating and Nonalkylating Derivatives of Spiperone in Rat Brain. PubMed. [Link]

Sources

- 1. Identification of psychedelic new psychoactive substances (NPS) showing biased agonism at the 5-HT2AR through simultaneous use of β-arrestin 2 and miniGαq bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

N-(p-Aminophenethyl)spiperone (NAPS): A Technical Guide for Researchers

A Senior Application Scientist's In-depth Guide to a High-Affinity Spiperone Analog for Dopamine D2 Receptor Research

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(p-Aminophenethyl)spiperone (NAPS), a potent and selective spiperone analog for the dopamine D2 receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, and critical applications of NAPS in neuroscience research. It offers detailed protocols for its synthesis, in vitro characterization, and a proposed methodology for radiolabeling with fluorine-18 for positron emission tomography (PET) imaging. The guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a framework for the effective utilization of NAPS as a research tool.

Introduction: The Significance of this compound (NAPS)

This compound (NAPS) is a derivative of the well-characterized butyrophenone antipsychotic, spiperone.[1] Spiperone itself is a high-affinity antagonist for several neurotransmitter receptors, including dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[2] NAPS distinguishes itself through the addition of a p-aminophenethyl group, a modification that opens avenues for further chemical derivatization, such as radiolabeling for in vivo imaging studies.[3] Its primary utility lies in its high affinity and selectivity for the dopamine D2 receptor, making it an invaluable tool for studying the role of this receptor in various neurological and psychiatric disorders.[4] The dysfunction of the dopaminergic system, particularly the D2 receptor, is implicated in conditions such as Parkinson's disease, schizophrenia, and addiction.[5]

This guide provides an in-depth exploration of NAPS, from its chemical synthesis to its application in sophisticated research methodologies, empowering researchers to leverage this compound in their scientific investigations.

Chemical Synthesis and Characterization

The synthesis of NAPS can be approached through various routes. An improved and efficient method involves the N-alkylation of spiperone with a protected aminophenethyl bromide, followed by deprotection.[4] This approach circumvents the challenges of poor yields and purification difficulties associated with the reduction of a nitrophenethyl intermediate.[4]

Chemical Properties of NAPS

A clear understanding of the physicochemical properties of NAPS is crucial for its effective use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 3-[2-(4-aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | [6] |

| Molecular Formula | C₃₁H₃₅FN₄O₂ | [1][6] |

| Molecular Weight | 514.63 g/mol | [1][6] |

| CAS Number | 93801-18-4 | [1][6] |

Synthetic Pathway

The following diagram illustrates a robust synthetic route to NAPS, starting from spiperone. This method utilizes a Boc-protected aminophenethyl bromide to ensure a cleaner reaction and higher yield.

Caption: Synthetic pathway for this compound (NAPS).

Detailed Synthesis Protocol

This protocol is based on an improved synthetic approach for NAPS.[4]

-

N-Alkylation of Spiperone:

-

To a solution of spiperone in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine).

-

Add 4-(N-tert-butyloxycarbonyl)aminophenethyl bromide to the reaction mixture.

-

Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Boc-protected NAPS.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected NAPS in a suitable solvent (e.g., dichloromethane).

-

Add trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, NAPS, by column chromatography or recrystallization.

-

In Vitro Pharmacology: Receptor Binding Profile

The defining characteristic of NAPS is its high affinity for the dopamine D2 receptor. A comprehensive understanding of its binding profile across various receptors is essential for interpreting experimental results.

Dopamine D2 Receptor Affinity

Selectivity Profile

Spiperone, the parent compound of NAPS, is known to bind to other receptors, including serotonin 5-HT1A and 5-HT2A receptors, as well as alpha-1 adrenergic receptors.[2] While NAPS is considered a selective D2 antagonist, a detailed characterization of its binding affinities at these other receptors is crucial for a complete understanding of its pharmacological profile. The following table provides a template for characterizing the selectivity of NAPS, with representative Ki values for spiperone analogs to illustrate the expected profile.

| Receptor | NAPS Ki (nM) | Spiperone Analog Ki (nM) | Reference |

| Dopamine D2 | Data Needed | 0.35 (Z)-NIASP | [7] |

| Dopamine D3 | Data Needed | - | |

| Serotonin 5-HT1A | Data Needed | - | |

| Serotonin 5-HT2A | Data Needed | 1.14 (E)-NIASP | [7] |

| Alpha-1 Adrenergic | Data Needed | 23 (FESP) | [8] |

Researchers are encouraged to determine the specific Ki values for NAPS in their experimental systems.

In Vitro Radioligand Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the affinity of NAPS for the dopamine D2 receptor using [³H]-spiperone as the radioligand.

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat striatum) or cultured cells expressing the human dopamine D2 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of [³H]-spiperone (typically at or near its KD for the D2 receptor).

-

Add increasing concentrations of unlabeled NAPS (competitor).

-

For the determination of non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol or unlabeled spiperone).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the NAPS concentration.

-

Determine the IC₅₀ value (the concentration of NAPS that inhibits 50% of the specific binding of [³H]-spiperone) from the resulting sigmoidal curve.

-

Calculate the Ki value for NAPS using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Radiolabeling for Positron Emission Tomography (PET)

The aminophenethyl group of NAPS provides a strategic site for radiolabeling, particularly with positron-emitting isotopes like fluorine-18 (¹⁸F), for in vivo imaging with PET. PET imaging allows for the non-invasive quantification of dopamine D2 receptor density and occupancy in the living brain.

Proposed ¹⁸F-Labeling Strategy via Nucleophilic Substitution

A common and effective method for introducing ¹⁸F is through nucleophilic substitution on a precursor molecule containing a good leaving group, such as a tosylate or mesylate.[9] The following diagram outlines a proposed workflow for the synthesis of [¹⁸F]NAPS.

Caption: Proposed workflow for the radiosynthesis of [¹⁸F]NAPS.

Detailed Protocol for ¹⁸F-Labeling (Representative)

This protocol is a representative procedure based on established methods for labeling similar compounds.[10][11]

-

Production and Activation of [¹⁸F]Fluoride:

-

Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

-

Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

-

Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

-

Radiolabeling Reaction:

-

Synthesize a suitable precursor of NAPS where the hydroxyl group of the phenethyl moiety is converted to a good leaving group (e.g., tosylate or mesylate). A common precursor would be the tosylate of N-(p-hydroxyphenethyl)spiperone.

-

Dissolve the NAPS precursor in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMSO).

-

Add the precursor solution to the dried [¹⁸F]fluoride/Kryptofix complex.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified time.

-

Monitor the progress of the radiolabeling reaction by radio-TLC or radio-HPLC.

-

-

Purification and Formulation:

-

Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to separate [¹⁸F]NAPS from unreacted [¹⁸F]fluoride and other impurities.

-

Collect the fraction corresponding to [¹⁸F]NAPS.

-

Remove the HPLC solvent under reduced pressure.

-

Formulate the purified [¹⁸F]NAPS in a sterile, pyrogen-free physiological saline solution, suitable for intravenous injection.

-

In Vivo PET Imaging

PET imaging with [¹⁸F]NAPS can provide valuable information on the distribution, density, and occupancy of dopamine D2 receptors in the living brain.

Animal Model and Image Acquisition Protocol (Representative)

This protocol provides a general framework for conducting PET imaging studies in rodents.

-

Animal Preparation:

-

Anesthetize the animal (e.g., rat or mouse) with a suitable anesthetic (e.g., isoflurane).

-

Position the animal on the scanner bed.

-

-

Radiotracer Administration and PET Scan:

-

Administer a bolus injection of [¹⁸F]NAPS intravenously via a tail vein catheter.

-

Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

-

Data Analysis and Quantification of Receptor Binding

The binding of [¹⁸F]NAPS to D2 receptors can be quantified using various kinetic models. A common approach involves the use of a reference region devoid of D2 receptors (e.g., the cerebellum) to estimate the non-displaceable binding potential (BPND).

Caption: Workflow for the quantification of D2 receptor binding from PET data.

The non-displaceable binding potential (BPND) can be calculated using the simplified reference tissue model (SRTM) or other appropriate models.[12][13] BPND is a measure of the ratio of the density of available receptors (Bmax) to the dissociation constant (KD) of the radioligand.

Dopamine D2 Receptor Signaling

NAPS, as a D2 receptor antagonist, blocks the downstream signaling cascades initiated by dopamine binding. The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[9] NAPS prevents this cascade by occupying the receptor binding site.

Conclusion

This compound is a valuable chemical entity for the study of the dopamine D2 receptor. Its high affinity and the potential for radiolabeling make it a versatile tool for both in vitro and in vivo investigations. This guide has provided a comprehensive overview of its synthesis, characterization, and application, with the aim of facilitating its effective use in neuroscience research. Further characterization of its complete receptor binding profile and the development of a standardized, high-yield radiosynthesis protocol for [¹⁸F]NAPS will undoubtedly enhance its utility and contribute to a deeper understanding of the role of the dopamine D2 receptor in health and disease.

References

-

An improved radiosynthesis of O-(2-[18F]fluoroethyl)-O-(p-nitrophenyl)methylphosphonate: A first-in-class cholinesterase PET tracer. PubMed Central. [Link]

-

Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe. PubMed. [Link]

-

Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist. RTI International. [Link]

-

3-N-(2-[18F]Fluoroethyl)spiperone. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. [Link]

-

Synthesis, In Vitro and In Vivo Evaluation of 18F-labeled PET Ligands for Imaging the Vesicular Acetylcholine Transporter. PubMed Central. [Link]

-

In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors. PubMed. [Link]

-

[18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. Digital Commons@Becker. [Link]

-

Preliminary Assessment of Reference Region Quantification and Reduced Scanning Times for [18F]SynVesT-1 PET in Parkinson's Disease. PubMed. [Link]

-

Estimation of the binding potential BPND without a reference region or blood samples for brain PET studies. PubMed. [Link]

-

A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PubMed Central. [Link]

-

Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PubMed Central. [Link]

-

Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. PubMed Central. [Link]

-

Ligand Selectivity of D2 Dopamine Receptors Is Modulated by Changes in Local Dynamics Produced by Sodium Binding. PubMed Central. [Link]

-

A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. MDPI. [Link]

-

N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain. PubMed. [Link]

-

A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. PubMed. [Link]

-

Test–retest variability and reference region-based quantification of 18F-BCPP-EF for imaging mitochondrial complex I in the human brain. PubMed Central. [Link]

-

Spiperone. PubChem. [Link]

-

Synthesis and radiolabeling of a nitrofuran derivate with 18F for identi cation of areas of hypoxia in the tumor microenvironmen. ResearchGate. [Link]

-

Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. PubMed Central. [Link]

-

Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. PubMed Central. [Link]

-

Radiosynthesis and evaluation of a novel 18F-labeled tracer for PET imaging of glycogen synthase kinase 3. e-Century Publishing Corporation. [Link]

-

Resolution of Dopamine and Serotonin Receptor Components of [3H]spiperone Binding to Rat Brain Regions. ResearchGate. [Link]

-

Synthesis and radiolabeling of a nitrofuran derivate with 18F for identification of areas of hypoxia in the tumor microenvironment. ResearchGate. [Link]

-

Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

-

Structural basis for Na(+)-sensitivity in dopamine D2 and D3 receptors. PubMed. [Link]

-

Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. PubMed. [Link]

Sources

- 1. Biodistribution and dosimetry of the PET radioligand [18F]CHDI-650 in mice for detection of mutant huntingtin aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances in Synthetic Methodologies to Form C-18F Bonds [frontiersin.org]

- 3. Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(2'-[18F]fluoroethyl)spiperone: in vivo biochemical and kinetic characterization in rodents, nonhuman primates, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(p-isothiocyanatophenethyl)spiperone, a selective and irreversible antagonist of D2 dopamine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estimation of the binding potential BPND without a reference region or blood samples for brain PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-N-(2-[18F]Fluoroethyl)spiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 11. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preliminary Assessment of Reference Region Quantification and Reduced Scanning Times for [18F]SynVesT-1 PET in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Noninvasive quantification of [18F]SynVesT-1 binding using simplified reference tissue model 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of Dopamine D2 Receptor Function: A Technical Guide to the Discovery and Application of NAPS as a Potent Antagonist

This in-depth technical guide delves into the discovery, development, and application of N-(p-aminophenethyl)spiperone (NAPS), a high-affinity and selective D2 dopamine receptor antagonist. We will explore the scientific rationale behind its synthesis, the intricacies of its in vitro and in vivo characterization, and its utility as a powerful tool in neuroscience research. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule.

Part 1: The Imperative for Selective D2 Receptor Antagonism

The dopaminergic system, with its intricate network of receptors and pathways, is a cornerstone of central nervous system function, modulating everything from motor control and motivation to cognition and reward.[1] Among the five subtypes of dopamine receptors, the D2 receptor has emerged as a primary target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia and bipolar disorder.[2][3][4] The therapeutic efficacy of antipsychotic medications is often directly correlated with their ability to antagonize D2 receptors, thereby mitigating the effects of excessive dopamine signaling.[1][5]

However, the development of early D2 antagonists was hampered by a lack of selectivity, leading to off-target effects and a challenging side-effect profile.[6] This underscored the critical need for highly selective and potent D2 antagonists to serve as both therapeutic leads and precise research tools to dissect the complex roles of the D2 receptor.

Part 2: NAPS - A Leap Forward in D2 Receptor Pharmacology

The quest for a more refined D2 antagonist led to the development of this compound (NAPS). This molecule, an analog of the well-characterized antagonist spiperone, was designed to exhibit high affinity and selectivity for the D2 receptor, coupled with a prolonged duration of action in vivo.[7][8]

The Strategic Synthesis of NAPS

The initial synthesis of NAPS involved the N-alkylation of spiperone with 4-nitrophenethyl bromide followed by reduction. However, this method was plagued by low yields and purification challenges.[9] A more efficient and scalable synthetic route was subsequently developed, which is now the preferred method for obtaining high-purity NAPS.[9]

This protocol outlines the more efficient synthesis of NAPS via a two-step process involving a tert-butyloxycarbonyl (Boc)-protected intermediate.

Step 1: N-Alkylation of Spiperone with 4-(N-tert-butyloxycarbonyl)aminophenethyl bromide

-

To a solution of spiperone in a suitable aprotic solvent (e.g., acetonitrile), add 4-(N-tert-butyloxycarbonyl)aminophenethyl bromide.

-

Incorporate a non-nucleophilic base, such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N), to scavenge the HBr generated during the reaction.

-

Include a catalytic amount of sodium iodide (NaI) to facilitate the reaction via the Finkelstein reaction.

-

Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Boc-protected NAPS intermediate.

Step 2: Deprotection of the Boc Group

-

Dissolve the purified Boc-protected intermediate in a suitable solvent, such as a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

-

Stir the solution at room temperature for several hours until the deprotection is complete, as indicated by TLC.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield NAPS.

-

Further purification can be achieved by recrystallization or a final column chromatography step.

This improved method provides NAPS in a significantly higher yield (around 56%) and with greater purity compared to the earlier synthetic route.[9]

Caption: Improved two-step synthesis of NAPS.

In Vitro Characterization: Defining the Affinity and Selectivity of NAPS

The initial characterization of a novel ligand involves a comprehensive assessment of its binding properties to its intended target and other related receptors. For NAPS, this was achieved through in vitro radioligand binding assays.

-

Membrane Preparation: Prepare crude membrane fractions from brain tissue (e.g., rat striatum) or from cells expressing the dopamine receptor subtypes of interest.

-

Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the competing ligand (NAPS).

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of NAPS that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

The in vitro binding profile of NAPS demonstrates its high affinity and selectivity for the D2 dopamine receptor.

| Receptor Subtype | NAPS Affinity (Kᵢ, pM) | Selectivity (D2 vs. Subtype) |

| D2 Dopamine Receptor | 35-280 | - |

| D1 Dopamine Receptor | >10,000 | 540-9000-fold |

| 5-HT2 Serotonin Receptor | Moderate Affinity | - |

| α1-Adrenergic Receptor | Moderate Affinity | - |

| α2-Adrenergic Receptor | Low Affinity | - |

| Data compiled from multiple sources.[7] |

These results highlight the remarkable selectivity of NAPS for the D2 receptor over the D1 receptor, a crucial factor in minimizing certain side effects associated with less selective antagonists.[7]

In Vivo Characterization: Demonstrating Potency and Duration of Action

While in vitro data are essential, the true potential of a drug candidate is revealed through in vivo studies. Behavioral and ex vivo binding experiments have been instrumental in characterizing the pharmacological effects of NAPS in living organisms.

-

Apomorphine-Induced Stereotypy: Apomorphine is a non-selective dopamine agonist that, at certain doses, induces stereotypic behaviors (e.g., sniffing, gnawing) in rodents. Pre-treatment with a D2 antagonist like NAPS can block these behaviors, providing a measure of the antagonist's in vivo potency.

-

Catalepsy: Blockade of D2 receptors in the nigrostriatal pathway can induce a state of catalepsy, characterized by an inability to correct an externally imposed posture. The induction of catalepsy is a classic behavioral marker of D2 receptor antagonism.

In vivo studies have shown that NAPS potently blocks apomorphine-induced stereotypy and induces catalepsy, with these effects being long-lasting, persisting for up to four days after a single administration.[10]

To understand the long-lasting behavioral effects of NAPS, ex vivo binding studies are performed.

-

Drug Administration: Administer NAPS to a cohort of animals.

-

Tissue Collection: At various time points after administration, sacrifice the animals and dissect the brain region of interest (e.g., striatum).

-

Membrane Preparation and Binding Assay: Prepare membrane fractions from the collected tissue and perform a radioligand binding assay as described previously.

Ex vivo studies revealed that NAPS administration leads to a significant reduction in the density of D2 receptors (Bmax) without altering the affinity of the remaining receptors for the radioligand (Kd).[7] This finding is consistent with an irreversible or very slowly dissociating binding mechanism. The recovery of D2 receptor numbers correlates with the return to normal behavior, suggesting that the prolonged action of NAPS is due to its persistent receptor occupancy.[10]

| Parameter | Effect of NAPS Administration |

| D2 Receptor Density (Bmax) | Significant decrease |

| Radioligand Affinity (Kd) | No significant change |

| Duration of Effect | Up to 7 days |

| Data from in vivo/ex vivo studies.[7][10] |

Part 3: EEDQ - A Chemical Tool for Irreversible Receptor Inactivation

While NAPS exhibits a prolonged duration of action, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a classic tool used to study irreversible receptor antagonism.[10][11] EEDQ is a highly reactive compound that covalently modifies and inactivates a variety of monoamine neurotransmitter receptors, including dopamine receptors.[10][12]

Mechanism of Action of EEDQ

EEDQ is believed to act by acylating a nucleophilic residue within the receptor protein, leading to its irreversible inactivation. This property makes EEDQ an invaluable tool for studying receptor turnover and for determining the in vivo occupancy of receptors by other drugs.

Experimental Workflow for In Vivo Receptor Occupancy Studies with EEDQ

This workflow describes how EEDQ can be used to determine the extent to which a test drug occupies D2 receptors in the living brain.

Caption: Workflow for in vivo receptor occupancy studies using EEDQ.

The principle behind this experiment is that if the test drug is occupying the D2 receptors, it will protect them from irreversible inactivation by EEDQ. The degree of protection is directly proportional to the receptor occupancy of the test drug.

Part 4: Conclusion and Future Directions

The discovery and development of NAPS represent a significant advancement in the field of dopamine receptor pharmacology. Its high affinity, selectivity, and prolonged in vivo action have made it an invaluable tool for elucidating the role of D2 receptors in health and disease. In parallel, compounds like EEDQ have provided a robust method for studying the dynamics of receptor occupancy in the living brain.

The insights gained from studies utilizing these and other D2 antagonists continue to inform the development of novel therapeutics for a wide range of neurological and psychiatric disorders. The ongoing quest for even greater subtype selectivity and improved side-effect profiles remains a key focus of modern drug discovery, building upon the foundational knowledge established through the meticulous characterization of molecules like NAPS.

References

-

Practical synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D-2-dopamine receptor antagonist. RTI International. Available from: [Link]

-

N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. Wikipedia. Available from: [Link]

-

Dopamine receptor occupancy in vivo: measurement using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). PubMed. Available from: [Link]

-

Synthesis of precursor N‐(p‐aminophenethyl)spiperone (NAPS) (11). ResearchGate. Available from: [Link]

-

Behavioral and radioligand binding evidence for irreversible dopamine receptor blockade by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. PubMed. Available from: [Link]

-

DOPAMINE RECEPTOR INACTIVATION IN THE CAUDATE-PUTAMEN DIFFERENTIALLY AFFECTS THE BEHAVIOR OF PREWEANLING AND ADULT RATS. PubMed Central. Available from: [Link]

-

Behavioral and radioligand binding evidence for irreversible dopamine receptor blockade by N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. Scilit. Available from: [Link]

-

Prolonged D2 Antidopaminergic Activity of Alkylating and Nonalkylating Derivatives of Spiperone in Rat Brain. PubMed. Available from: [Link]

-

What are D2 receptor antagonists and how do they work?. Patsnap Synapse. Available from: [Link]

-

Inhibition of dopamine release via presynaptic D2 receptors: time course and functional characteristics in vivo. PubMed. Available from: [Link]

-

Inhibition of NAPS‐Cy3B binding to dopamine D3 receptors in HEK293‐D3R.... ResearchGate. Available from: [Link]

-

In vivo determination of striatal dopamine D2 receptor occupancy in patients treated with olanzapine. PubMed. Available from: [Link]

-

Development of prostaglandin D2 receptor antagonist: discovery of highly potent .... PubMed. Available from: [Link]

-

Mechanism of Action of D2 Antagonist Antipsychotic Medications. Encyclopedia.pub. Available from: [Link]

-

Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. PubMed. Available from: [Link]

-

Compound Information Page. NIMH Chemical Synthesis and Drug Supply Program. Available from: [Link]

-

Inhibition of dopamine uptake by D2 antagonists: an in vivo study. PubMed. Available from: [Link]

-

Exploring the nap paradox: are mid-day sleep bouts a friend or foe?. PubMed Central. Available from: [Link]

-

Inhibition of dopamine uptake by D2 antagonists: An in vivo study. ResearchGate. Available from: [Link]

-

In Vivo Vulnerability to Competition by Endogenous Dopamine: Comparison of the D2 Receptor Agonist Radiotracer (-)-N-[ 11C]propyl-norapomorphine ([11C]NPA) with the D 2 Receptor Antagonist Radiotracer [11C]-Raclopride. ResearchGate. Available from: [Link]

-

Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. PubMed. Available from: [Link]

-

D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. Patsnap Synapse. Available from: [Link]

-

Complete conversion of brain D2 dopamine receptors from the high- to the low-affinity state for dopamine agonists, using sodium ions and guanine nucleotide. PubMed. Available from: [Link]

-

Advances in Clinical Research on D2 Receptor Antagonist. Patsnap Synapse. Available from: [Link]

-

Synthesis of the possible receptor Ligand [{sup 125}I]-spiperone for D2-dopamine receptor and in-vivo biodistribution. OSTI.GOV. Available from: [Link]

-

Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. PubMed Central. Available from: [Link]

-

Dopamine antagonist. Wikipedia. Available from: [Link]

-

A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. PubMed Central. Available from: [Link]

-

Mechanisms of inverse agonist action at D2 dopamine receptors. PubMed. Available from: [Link]

-

Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole. PubMed Central. Available from: [Link]

-